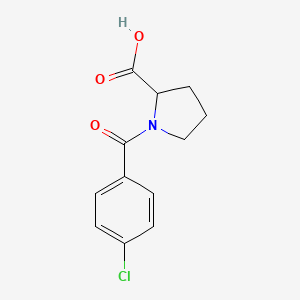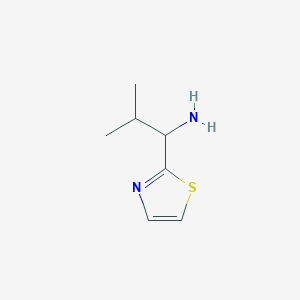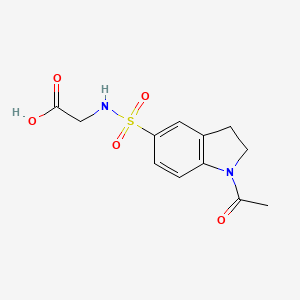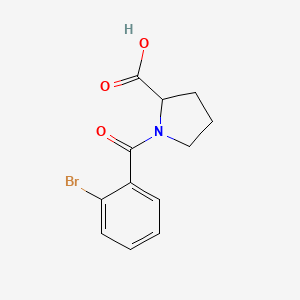
1-(4-Chlorobenzoyl)proline
描述
1-(4-Chlorobenzoyl)proline is a chemical compound with the molecular formula C12H12ClNO3 It is characterized by a pyrrolidine ring substituted with a 4-chlorobenzoyl group and a carboxylic acid group
准备方法
The synthesis of 1-(4-Chlorobenzoyl)proline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 4-chlorobenzoyl chloride.
Reaction Conditions: The reaction between pyrrolidine and 4-chlorobenzoyl chloride is carried out under controlled conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and yield.
化学反应分析
1-(4-Chlorobenzoyl)proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylates.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(4-Chlorobenzoyl)proline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Chlorobenzoyl)proline involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.
相似化合物的比较
1-(4-Chlorobenzoyl)proline can be compared with other similar compounds, such as:
Pyrrolidine-2-carboxylic acid: Lacks the 4-chlorobenzoyl group, resulting in different chemical and biological properties.
4-Chlorobenzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the pyrrolidine ring.
Other pyrrolidine derivatives: Compounds with various substitutions on the pyrrolidine ring, leading to diverse applications and properties.
属性
IUPAC Name |
1-(4-chlorobenzoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-9-5-3-8(4-6-9)11(15)14-7-1-2-10(14)12(16)17/h3-6,10H,1-2,7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJWQQXPQMTJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62522-91-2 | |
| Record name | NSC356241 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792495.png)
![4-{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}aniline](/img/structure/B7792500.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792513.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]aniline](/img/structure/B7792514.png)
![4-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B7792517.png)

![2-[[2-(4-Methoxyphenyl)acetyl]amino]propanoic acid](/img/structure/B7792527.png)
![2-[(2,3,4-Trifluorophenyl)formamido]propanoic acid](/img/structure/B7792529.png)
![2-[(4-Fluoro-3-methylphenyl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7792531.png)


![1-[2-(4-Methoxyphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7792568.png)

